
3-(4-Hydroxyphenyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes . These methods are efficient and can be performed under solvent-free conditions with excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be cost-effective and scalable, allowing for the production of high-purity compounds suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
科学的研究の応用
3-(4-Hydroxyphenyl)piperidine-2,6-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It acts as a ligand for cereblon, a protein involved in the ubiquitin-proteasome system . This interaction leads to the degradation of target proteins, which can have therapeutic effects in various diseases .
類似化合物との比較
Similar Compounds
3-(4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound is similar in structure and function, often used in the development of protein degrader libraries.
Aminoglutethimide: Another piperidine-2,6-dione derivative used in the treatment of cancer.
Niraparib: A drug for ovarian cancer that shares the piperidine-2,6-dione core structure.
Uniqueness
3-(4-Hydroxyphenyl)piperidine-2,6-dione is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized pharmaceuticals and research compounds .
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H11NO3/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11(9)15/h1-4,9,13H,5-6H2,(H,12,14,15) |
InChIキー |
BCHCLMHWEXVCBY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


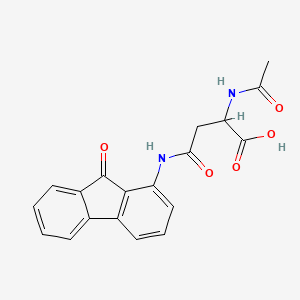
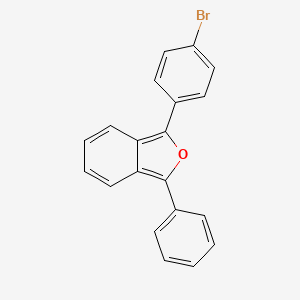
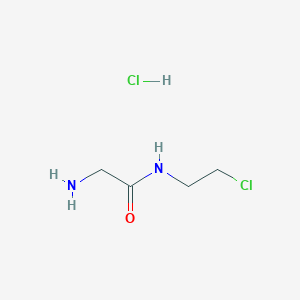
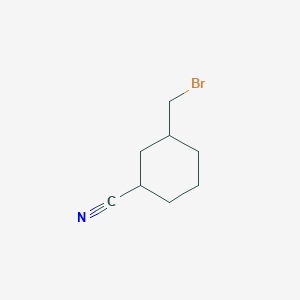
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)


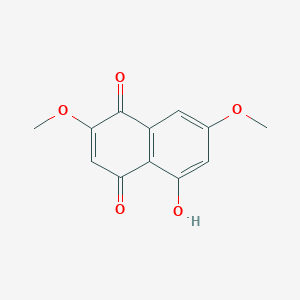
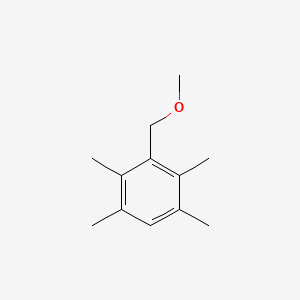
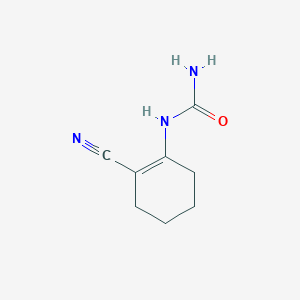


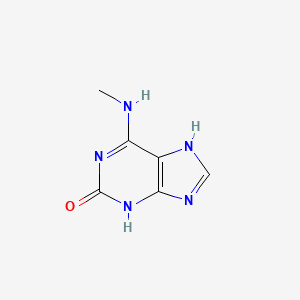
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
